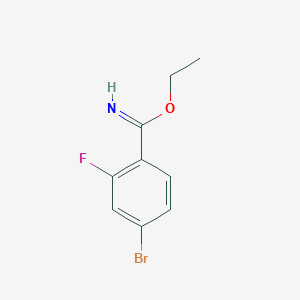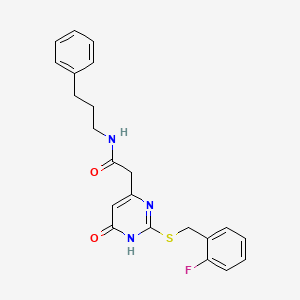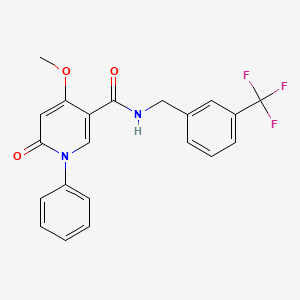
1-(2-chloropyridine-4-carbonyl)-6-nitro-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloropyridine-4-carbonyl)-6-nitro-2,3-dihydro-1H-indole is a complex organic compound that features a pyridine ring substituted with a chlorine atom and a carbonyl group, as well as an indole ring with a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloropyridine-4-carbonyl)-6-nitro-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common route starts with the chlorination of pyridine to obtain 2-chloropyridine. This intermediate is then subjected to a Friedel-Crafts acylation reaction using an appropriate acyl chloride to introduce the carbonyl group at the 4-position of the pyridine ring.
The indole moiety can be synthesized separately through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions. The nitro group is introduced via nitration using a mixture of concentrated nitric and sulfuric acids. Finally, the two fragments are coupled under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-chloropyridine-4-carbonyl)-6-nitro-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic medium.
Electrophilic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, such as bromination or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Electrophilic Substitution: Bromine in acetic acid or sulfuric acid for sulfonation.
Major Products
Nucleophilic Substitution: Products with various functional groups replacing the chlorine atom.
Reduction: 1-(2-aminopyridine-4-carbonyl)-6-nitro-2,3-dihydro-1H-indole.
Electrophilic Substitution: Halogenated or sulfonated derivatives of the indole ring.
Applications De Recherche Scientifique
1-(2-chloropyridine-4-carbonyl)-6-nitro-2,3-dihydro-1H-indole has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors or other advanced materials.
Biological Studies: Its derivatives can be used to study the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Mécanisme D'action
The mechanism of action of 1-(2-chloropyridine-4-carbonyl)-6-nitro-2,3-dihydro-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of the nitro group can also facilitate redox reactions, which may be relevant in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloropyridine-4-carbonyl chloride
- 6-nitroindole
- 2-chloro-6-nitropyridine
Uniqueness
1-(2-chloropyridine-4-carbonyl)-6-nitro-2,3-dihydro-1H-indole is unique due to the combination of its functional groups and the specific positions of these groups on the pyridine and indole rings. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
(2-chloropyridin-4-yl)-(6-nitro-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3/c15-13-7-10(3-5-16-13)14(19)17-6-4-9-1-2-11(18(20)21)8-12(9)17/h1-3,5,7-8H,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKMCPPZIBJUFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-difluorophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2440989.png)
![N-{4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]phenyl}-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2440990.png)
![8-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B2440992.png)
![1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2440999.png)





![4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2441005.png)
![1-methyl-N-{pyrazolo[1,5-a]pyrazin-4-yl}-1H-pyrazol-4-amine](/img/structure/B2441008.png)
